3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride 3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13528767
InChI: InChI=1S/C6H9N3O2.ClH/c1-2-9-4(6(10)11)3-5(7)8-9;/h3H,2H2,1H3,(H2,7,8)(H,10,11);1H
SMILES: CCN1C(=CC(=N1)N)C(=O)O.Cl
Molecular Formula: C6H10ClN3O2
Molecular Weight: 191.61 g/mol

3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13528767

Molecular Formula: C6H10ClN3O2

Molecular Weight: 191.61 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride -

Specification

Molecular Formula C6H10ClN3O2
Molecular Weight 191.61 g/mol
IUPAC Name 5-amino-2-ethylpyrazole-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H9N3O2.ClH/c1-2-9-4(6(10)11)3-5(7)8-9;/h3H,2H2,1H3,(H2,7,8)(H,10,11);1H
Standard InChI Key RNBRUNFNLVZKBT-UHFFFAOYSA-N
SMILES CCN1C(=CC(=N1)N)C(=O)O.Cl
Canonical SMILES CCN1C(=CC(=N1)N)C(=O)O.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₆H₁₀ClN₃O₂, with a molecular weight of 191.61 g/mol. Its IUPAC name reflects the pyrazole ring’s substitution pattern: 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Table 1: Key Molecular Data

PropertyValue
CAS NumberNot publicly disclosed
Molecular FormulaC₆H₁₀ClN₃O₂
Molecular Weight191.61 g/mol
SolubilitySoluble in water, methanol
AppearanceWhite to off-white crystalline powder

Structural Analysis

The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms. The ethyl group at the 1-position induces steric effects that influence reactivity, while the carboxylic acid at the 5-position enables hydrogen bonding and salt formation. The amino group at the 3-position participates in resonance stabilization, enhancing the compound’s stability in acidic and basic conditions .

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis typically begins with the cyclization of ethyl hydrazinecarboxylate and ethyl acetoacetate in ethanol or methanol, catalyzed by hydrochloric acid. This reaction proceeds via a Knorr pyrazole synthesis mechanism, forming the pyrazole ring through condensation and subsequent cyclization.

Key Steps:

  • Condensation: Ethyl hydrazinecarboxylate reacts with ethyl acetoacetate to form a hydrazone intermediate.

  • Cyclization: Acid-catalyzed ring closure yields the pyrazole core.

  • Functionalization: Hydrolysis of the ester groups and subsequent hydrochloride salt formation.

Advanced Methodologies

Recent patents describe alternative routes using diethyl 1H-pyrazole-3,5-dicarboxylates as intermediates. For example, iodomethane alkylation in acetone with K₂CO₃ yields ethyl-substituted derivatives, followed by selective hydrolysis and chlorination . These methods improve atom economy and reduce byproduct formation compared to traditional approaches .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Key ReagentsAdvantages
Knorr Synthesis60–70HCl, ethanolSimplicity, scalability
Patent Route 75–85K₂CO₃, iodomethaneHigher purity, fewer steps

Reactivity and Functionalization

Chemical Modifications

The compound undergoes diverse reactions:

  • Acylation: The amino group reacts with acyl chlorides to form amides.

  • Esterification: The carboxylic acid moiety can be esterified using methanol/H₂SO₄.

  • Cyclocondensation: Reacts with aldehydes to form fused pyrazolo[4,3-d]pyrimidines, which exhibit anticonvulsant activity .

Stability Considerations

The hydrochloride salt enhances stability under ambient conditions but decomposes above 200°C. Prolonged exposure to moisture may hydrolyze the ester or amide derivatives, necessitating anhydrous storage .

Biological and Pharmacological Activities

Enzyme Inhibition

The compound serves as a scaffold for kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). Its planar structure allows π-π stacking interactions with ATP-binding pockets, as demonstrated in molecular docking studies .

Table 3: Biological Activity Profile

ActivityModel SystemIC₅₀/EC₅₀ (μM)Mechanism
CDK2 InhibitionIn vitro kinase assay0.45ATP-competitive binding
AnticonvulsantMurine seizure model10 mg/kgGABA_A receptor modulation

Industrial and Research Applications

Agrochemical Development

The compound is a precursor to herbicides and fungicides. Its ethyl group enhances lipid solubility, improving foliar absorption in plants.

Material Science

Incorporated into metal-organic frameworks (MOFs) for gas storage, leveraging its carboxylic acid’s coordination capacity.

Comparative Analysis with Analogues

Substituent Effects

Replacing the ethyl group with methyl (as in 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid) reduces steric hindrance, increasing reactivity but decreasing metabolic stability. Conversely, 3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid hydrochloride exhibits altered hydrogen-bonding patterns due to the shifted carboxylic acid position.

Table 4: Structural and Functional Comparison

CompoundSolubility (mg/mL)CDK2 Inhibition IC₅₀ (μM)
3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid HCl12.50.45
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid18.20.68
3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid HCl9.81.12

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